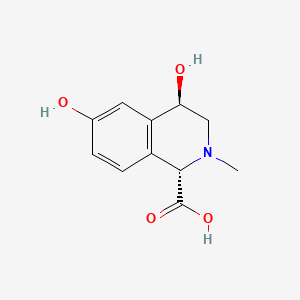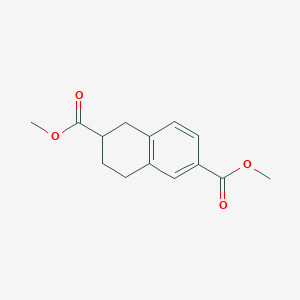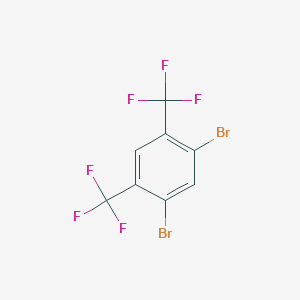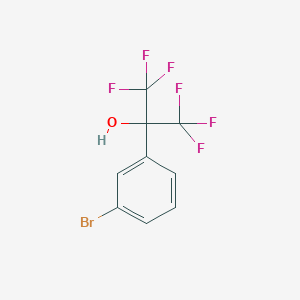
Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)-
概要
説明
Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)-, also known as BTBMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
作用機序
The mechanism of action of Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in cell growth and inflammation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. The compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- in laboratory experiments is its high solubility in organic solvents, which makes it easy to handle and use. The compound is also relatively stable under normal laboratory conditions. However, one of the limitations of using Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- in scientific research. One area of interest is the development of new drugs that target specific enzymes and proteins that are involved in inflammation and cancer. Another area of interest is the use of Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- as a tool for studying the mechanisms of cell growth and death. Further research is needed to fully understand the potential of Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- in these areas.
Conclusion:
In conclusion, Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- is a promising compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying the mechanisms of cell growth and death. Further research is needed to fully understand the potential of Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- in medicinal chemistry and other areas of scientific research.
科学的研究の応用
Benzenemethanol, 3-bromo-alpha,alpha-bis(trifluoromethyl)- has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. The compound has also been found to have anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYZNWUWFDZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

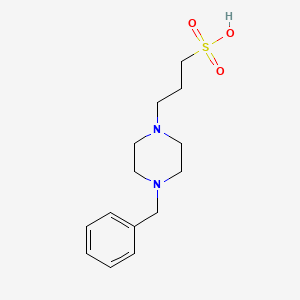
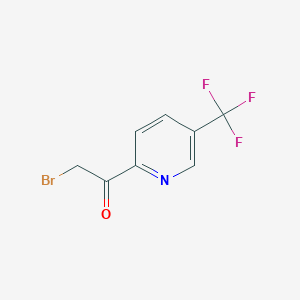


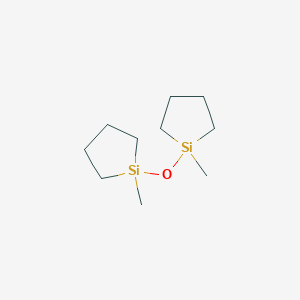
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)
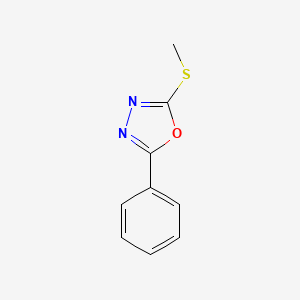
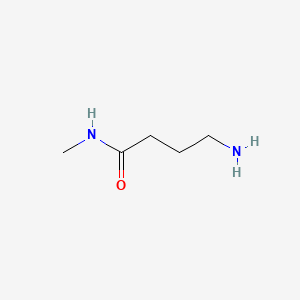
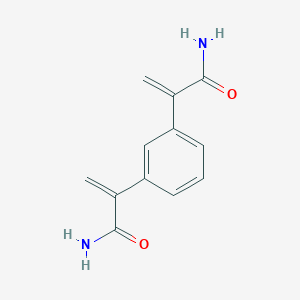
![[4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol](/img/structure/B3188762.png)

